Lipophilicity Enhancement vs. Non-Fluorinated Analogs
The compound exhibits significantly enhanced lipophilicity compared to its non-fluorinated and shorter perfluoroalkyl chain analogs. Its computed XLogP3-AA value is 4.0, which is substantially higher than the value of 1.7 for 4-nitro-5-phenyl-1H-pyrazole, which lacks any perfluoroalkyl chain [1][2]. This difference of 2.3 log units indicates a more than 100-fold increase in partition coefficient, a critical factor for membrane permeability and hydrophobic target engagement. While direct head-to-head data for the 3-(difluoromethyl) analog (CAS 1029650-43-8) is not available in the same public database, the trend of increasing lipophilicity with longer perfluoroalkyl chains is well-established, placing this compound at the higher end of the lipophilicity spectrum for this series .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | 4-nitro-5-phenyl-1H-pyrazole: XLogP3-AA 1.7 |
| Quantified Difference | Δ 2.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, a key selection criterion for compounds intended for cell-based assays or in vivo applications.
- [1] PubChem. (2026). Compound Summary: 3-(Heptafluoropropyl)-4-nitro-5-phenylpyrazole. PubChem CID 2774947. View Source
- [2] PubChem. (2026). Compound Summary: 4-Nitro-3-phenyl-1H-pyrazole. PubChem CID 3608213. View Source
